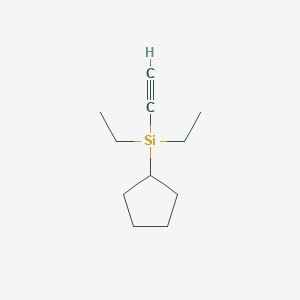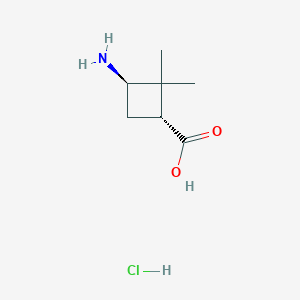
trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride: is a synthetic organic compound with a unique cyclobutane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride typically involves the reaction of a chlorinated alkane with cyclobutene to form trans-3-Amino-2,2-dimethylcyclobutane. This intermediate is then subjected to acidification and salification reactions to yield the hydrochloride salt form .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound is studied for its potential biological activity. It may serve as a precursor for the synthesis of bioactive molecules, including pharmaceuticals with potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the synthesis of specialized chemicals.
Mécanisme D'action
The mechanism of action of trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
- cis-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride
- 3-Amino-2,2-dimethylcyclopropane-carboxylic acid hydrochloride
- 3-Amino-2,2-dimethylcyclopentane-carboxylic acid hydrochloride
Uniqueness: The trans configuration of trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride imparts unique steric and electronic properties compared to its cis isomer and other similar compounds. This can result in different reactivity and biological activity, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C7H14ClNO2 |
|---|---|
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)4(6(9)10)3-5(7)8;/h4-5H,3,8H2,1-2H3,(H,9,10);1H/t4-,5+;/m0./s1 |
Clé InChI |
HMDTZGADNNOTKS-UYXJWNHNSA-N |
SMILES isomérique |
CC1([C@@H](C[C@H]1N)C(=O)O)C.Cl |
SMILES canonique |
CC1(C(CC1N)C(=O)O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11911837.png)


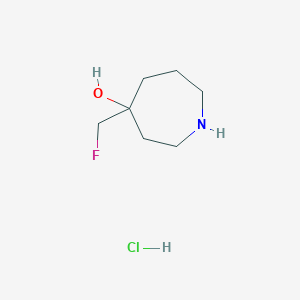
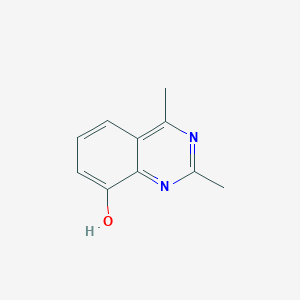

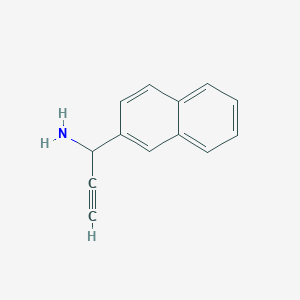
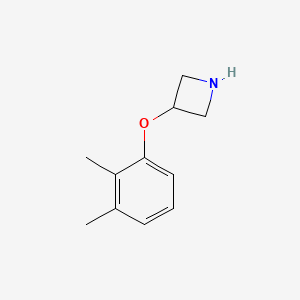

![6,7-Dihydro-5H-thiazolo[5,4-f]indole](/img/structure/B11911888.png)

![4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911903.png)
